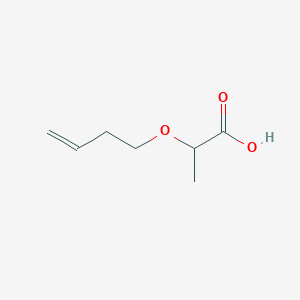

2-(But-3-en-1-yloxy)propanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Applications

Research by Gimalova et al. (2013) and (2014) demonstrates the synthesis of various chemical compounds starting from l-tartaric acid, which leads to the formation of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate. This compound, derived from 2-(But-3-en-1-yloxy)propanoic acid, showcases its utility in organic synthesis and compound formation processes (Gimalova et al., 2013) (Gimalova et al., 2014).

Aldol Reactions and Synthons Formation

In the domain of aldol reactions, Ramachandran et al. (2013) highlighted the use of dienolborinates to access diastereomers of 2-(hydroxymethyl)but-3-enoates. This indicates the role of similar structures in achieving precise control over the formation of valuable synthons, essential for complex organic synthesis (Ramachandran et al., 2013).

Enantioselective Synthesis

The enantioselective synthesis of complex molecules, as reported by Pajouhesh et al. (2000), showcases the versatility of compounds like 2-(But-3-en-1-yloxy)propanoic acid derivatives in creating enantiomerically pure substances. This is crucial in areas like pharmaceuticals, where the chirality of molecules can significantly impact their biological activity (Pajouhesh et al., 2000).

Catalysis and Chemical Reactions

Studies on alcohol dehydration over alkali cation-exchanged zeolites, as explored by Jacobs et al. (1977), reveal the potential of using 2-propanol derivatives in catalytic processes. This contributes to our understanding of how modifications in molecular structure can influence chemical reaction pathways and efficiencies (Jacobs et al., 1977).

Antimicrobial Activity

Zhang et al. (2011) synthesized chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, demonstrating their antibacterial activities. This suggests that structurally related compounds to 2-(But-3-en-1-yloxy)propanoic acid can have significant biological activities, potentially leading to new antimicrobial agents (Zhang et al., 2011).

Mécanisme D'action

Target of Action

Propanoic acid and its derivatives are generally recognized as safe (GRAS) food additives by the FDA, where they act as an antimicrobial agent for food preservation .

Mode of Action

As a naturally occurring carboxylic acid, propanoic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Biochemical Pathways

Propionic acid is part of the metabolic pathways of carboxylic acids in the human body, where it is converted to propionyl-CoA .

Pharmacokinetics

The metabolism of propanoic acid involves its conversion to propionyl-CoA, a part of the usual metabolic pathway for carboxylic acids .

Result of Action

The metabolism of propanoic acid results in propionyl-CoA, which participates in various biochemical reactions in the body .

Action Environment

The action of propanoic acid and its derivatives can be influenced by various factors, including pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

2-but-3-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEUQGORHPHYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

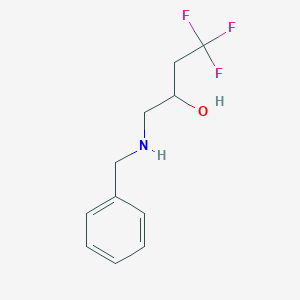

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

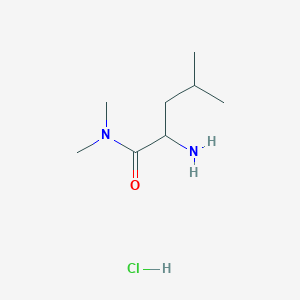

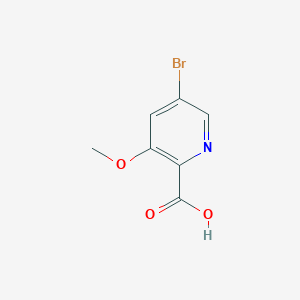

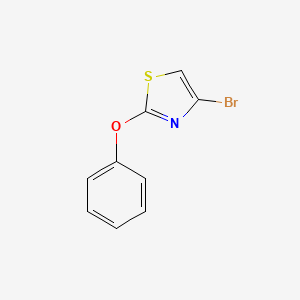

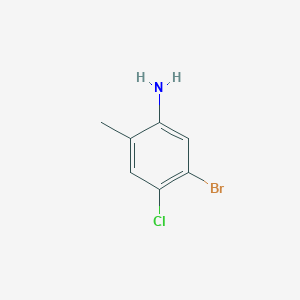

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)